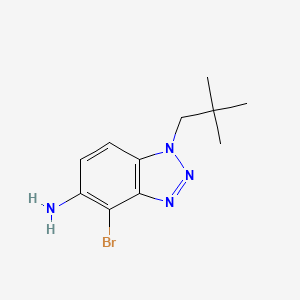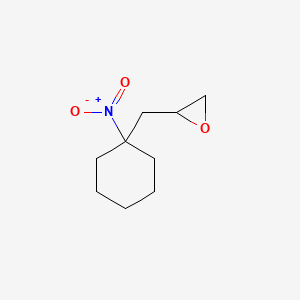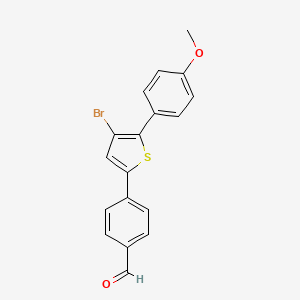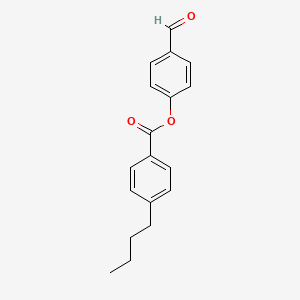
Tert-butyl (S)-indoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Butyl indoline-2(S)-carboxylate: is a compound belonging to the indoline family, which is a class of nitrogen-containing heterocycles. Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (S)-indoline-2-carboxylate typically involves the reaction of indoline derivatives with t-butyl groups. One common method is the condensation of t-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . Another approach involves the reaction of nitriles with di-t-butyl dicarbonate in the presence of a catalyst such as Cu(OTf)2 under solvent-free conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: t-Butyl indoline-2(S)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindoline derivatives.
Reduction: Reduction reactions can convert the compound into different indoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxoindoline derivatives, while nucleophilic substitution can produce a variety of substituted indoline compounds .
Applications De Recherche Scientifique
t-Butyl indoline-2(S)-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Tert-butyl (S)-indoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
t-Butyl indoline-2(S)-carboxylate can be compared with other similar compounds, such as:
t-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds also contain a t-butyl group and exhibit enhanced biological activity.
Indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity.
Oxoindolin-2-one derivatives: These compounds are investigated for their potential as acetylcholine esterase inhibitors and anticancer agents.
The uniqueness of Tert-butyl (S)-indoline-2-carboxylate lies in its specific structure and the presence of the t-butyl group, which enhances its lipophilicity and biological activity, making it a valuable compound in various scientific research applications.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
tert-butyl (2S)-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h4-7,11,14H,8H2,1-3H3/t11-/m0/s1 |
Clé InChI |
BWLRZKYMVHFPLH-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1CC2=CC=CC=C2N1 |
SMILES canonique |
CC(C)(C)OC(=O)C1CC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















